molecular formula C14H12FNO2 B2770843 Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1389287-35-7

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B2770843
CAS No.: 1389287-35-7
M. Wt: 245.253
InChI Key: NGCZWPXENJAZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methyl ester group, an amino group, and a fluorine atom attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Future Directions

The future directions for “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities and applications. Given the wide range of biological activities exhibited by biphenyl compounds , “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could potentially be used in the development of new pharmaceuticals or other products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester group produces the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-amino-2-fluoro-3-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-11(16)8-7-10(13(12)15)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCZWPXENJAZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.